Monna

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MONNA is a selective inhibitor of anoctamin-1 (ANO1; IC50 = 0.08 µM in Xenopus oocytes), a calcium-activated chloride channel (CaCC). It is selective for ANO1 over the chloride channels bestrophin-1, chloride channel protein 2, and cystic fibrosis transmembrane conductance regulator up to 10 µM. This compound (10 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. It also hyperpolarizes isolated rat mesenteric arteries under resting conditions.

Potent and selective blocker for TMEM16A/Anoctamin-1 (ANO1)

Potent TMEM16A (Anoctamin-1) blocker (IC50 = 80 nM). Exhibits >100-fold selectivity for TMEM16A over bestrophin-1, CLC2 and CFTR. Induces vasorelaxation of rodent resistance arteries in presence or absence of chloride ions.

作用机制

Target of Action

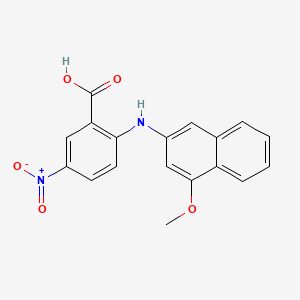

Monna, also known as N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, primarily targets the Transmembrane protein with unknown function 16/anoctamin-1 (ANO1) . ANO1 is a protein widely expressed in mammalian tissues and has the properties of the classic calcium-activated chloride channel (CaCC) . This protein has been implicated in numerous major physiological functions .

Mode of Action

This compound interacts with its target, ANO1, by acting as a potent and selective blocker . It strongly blocks chloride currents in ANO1, suggesting a common blocking effect of this compound in other members of the ANO1 protein family . The level of sensitivity in endogenous ANO1 was different from that of human ANO1 expressed in HEK cells .

Biochemical Pathways

These pathways play crucial roles in various physiological functions, including fluid secretion, smooth muscle contraction, and control of electrical signaling in certain neurons .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug . Optimization of the ADME properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blocking of ANO1, thereby inhibiting the chloride currents . This could potentially alter the physiological functions associated with ANO1, such as fluid secretion, smooth muscle contraction, and neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . These factors may include diet, lifestyle, exposure to other chemicals, and even the presence of other medications . .

生化分析

Biochemical Properties

Monna plays a significant role in biochemical reactions by blocking ANO1 . It interacts with ANO1, a protein that functions as a calcium-activated chloride channel . The nature of these interactions is inhibitory, with this compound effectively blocking the function of ANO1 .

Cellular Effects

This compound’s effects on cells are primarily through its interaction with ANO1 . By blocking ANO1, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to ANO1 and inhibiting its function . This interaction blocks the calcium-activated chloride channel activity of ANO1, which can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its potent and selective blocking activity on ANO1, it is likely that this compound has long-term effects on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with ANO1

生物活性

MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) is a selective blocker of the transmembrane protein ANO1 (also known as TMEM16A), which is a calcium-activated chloride channel. This compound has garnered attention due to its potential therapeutic applications in various diseases linked to ANO1 activity, including hypertension, cystic fibrosis, asthma, and hyperalgesia.

This compound is derived from anthranilic acid and exhibits a unique structure that contributes to its biological activity. The compound's structure-activity relationship has been studied extensively, highlighting the significance of substituents on its efficacy as a blocker.

| Property | Value |

|---|---|

| Chemical Name | N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid |

| IC₅₀ for ANO1 | 0.08 μM |

| Selectivity | >100-fold for ANO1 over bestrophin-1 |

This compound functions by inhibiting the chloride currents mediated by ANO1. The selectivity of this compound for ANO1 over other chloride channels such as bestrophin-1 and cystic fibrosis transmembrane conductance regulator (CFTR) makes it a valuable tool for dissecting the physiological roles of ANO1.

Pharmacological Studies

A study conducted by Oh et al. (2013) demonstrated that this compound effectively blocks xANO1 chloride currents with an IC₅₀ value significantly lower than 10 μM, showcasing its potency. The selectivity tests indicated that this compound does not appreciably block other chloride channels at concentrations between 10 and 30 μM, emphasizing its specificity for ANO1 .

Case Studies

In vivo studies have suggested that the inhibition of ANO1 can lead to therapeutic benefits in various conditions:

- Hypertension : By blocking ANO1, this compound may reduce vascular smooth muscle contraction, contributing to lower blood pressure.

- Cystic Fibrosis : The modulation of chloride transport in epithelial cells could alleviate symptoms associated with mucus buildup.

- Asthma and Hyperalgesia : this compound's action on airway smooth muscle may provide relief from bronchoconstriction and pain sensitivity.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known blockers of ANO1:

| Compound | IC₅₀ (μM) | Selectivity |

|---|---|---|

| This compound | 0.08 | >100-fold for ANO1 over others |

| Compound A | 0.15 | Moderate selectivity |

| Compound B | 0.25 | Low selectivity |

科学研究应用

Pharmacological Applications

1.1 Blocker of ANO1 Chloride Channel

Monna is recognized for its potent and selective inhibition of the ANO1 chloride channel, which plays a crucial role in various physiological processes. Research indicates that this compound exhibits an IC50 of 0.08 μM , making it one of the most effective blockers identified for this channel . The implications of this activity are significant for treating conditions such as:

- Hypertension

- Cystic Fibrosis

- Bronchitis

- Asthma

- Hyperalgesia

These conditions are associated with dysregulation of chloride channels, and this compound’s selectivity minimizes off-target effects, enhancing its therapeutic potential .

1.2 Mechanistic Insights

Studies have shown that this compound induces intracellular calcium release by potentially opening ryanodine receptors, further elucidating its mechanism of action . This calcium signaling pathway is vital for various cellular functions, including muscle contraction and neurotransmitter release.

Molecular Biology Applications

2.1 Structural Activity Relationship Studies

The development of this compound involved extensive structure-activity relationship (SAR) studies that helped identify the chemical modifications necessary for enhancing potency and selectivity. This process involved synthesizing various anthranilic acid derivatives and assessing their biological activity . Such studies are essential for:

- Drug Development : Understanding how structural changes impact function can lead to the creation of more effective therapeutic agents.

- Biological Research : this compound serves as a tool for dissecting the physiological roles of ANO1 in cellular processes.

Environmental Applications

3.1 Biomonitoring with Mosses

Fabrice this compound's work on biomonitoring element deposition using mosses highlights another application of research associated with the name "this compound." This study emphasizes the use of biological indicators to assess environmental contamination levels and spatial trends in element deposition . The findings contribute to:

- Environmental Science : Understanding pollution sources and impacts on ecosystems.

- Conservation Efforts : Informing policy decisions regarding environmental protection.

Case Study: Therapeutic Potential of this compound

A notable study investigated the effects of this compound on various chloride channels in Xenopus laevis oocytes, confirming its high selectivity for ANO1 over other chloride channels such as bestrophin-1 and cystic fibrosis transmembrane conductance regulator . This selectivity is critical for developing drugs targeting specific pathways without affecting other physiological processes.

Case Study: Environmental Monitoring

In a comprehensive survey conducted by this compound et al., moss samples were analyzed to track heavy metal deposition across different regions in France. The results provided insights into local pollution sources and helped establish a baseline for future environmental assessments .

化学反应分析

Compound Identification

Molecular Formula : C₁₈H₁₄N₂O₅

Molecular Weight : 338.3 g/mol

Synonyms :

- 2-[(4-Methoxy-2-naphthalenyl)amino]-5-nitrobenzoic acid

- MONNA

- 1572936-83-4

| Property | Value | Source |

|---|---|---|

| PubChem CID | 72165188 | |

| ChEMBL ID | CHEMBL4086165 | |

| Key Functional Groups | Nitro, methoxy, carboxylic acid |

Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| A | Methyl ester formation | Thionyl chloride, methanol, 0°C → reflux | Intermediate methyl ester |

| B | Triflate introduction | Triflic anhydride, pyridine/DCM | Triflate intermediate |

| C | Buchwald-Hartwig coupling | Pd catalyst, BINAP ligand, Cs₂CO₃, 110–130°C | Anthranilic acid methyl ester |

| D | Iodination (if required) | NaI, CuI, 1,4-dioxane, 110°C | Iodo-substituted intermediate |

| E | Hydrolysis | LiOH, THF/MeOH/H₂O, reflux | Final carboxylic acid (this compound) |

Critical Notes :

- Step C employs a palladium-catalyzed coupling to link the methoxynaphthalene amine to the nitrobenzoic acid backbone .

- Step E achieves saponification of the methyl ester to yield the free carboxylic acid .

Buchwald-Hartwig Amination

This Pd-mediated cross-coupling connects aryl halides/triflates with amines. For this compound:

- Oxidative addition of Pd⁰ to the aryl triflate.

- Ligand exchange with the methoxynaphthalene amine.

- Reductive elimination to form the C–N bond .

Key Catalysts :

- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

- (±)-BINAP ligand for chiral control.

Hydrolysis of Methyl Ester

The ester group undergoes base-catalyzed hydrolysis:

RCOOCH3+LiOH→RCOO−Li++CH3OH

Subsequent acidification yields the free carboxylic acid .

Stability and Reactivity

属性

IUPAC Name |

2-[(4-methoxynaphthalen-2-yl)amino]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-25-17-9-12(8-11-4-2-3-5-14(11)17)19-16-7-6-13(20(23)24)10-15(16)18(21)22/h2-10,19H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVRLHBAUUZTNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。